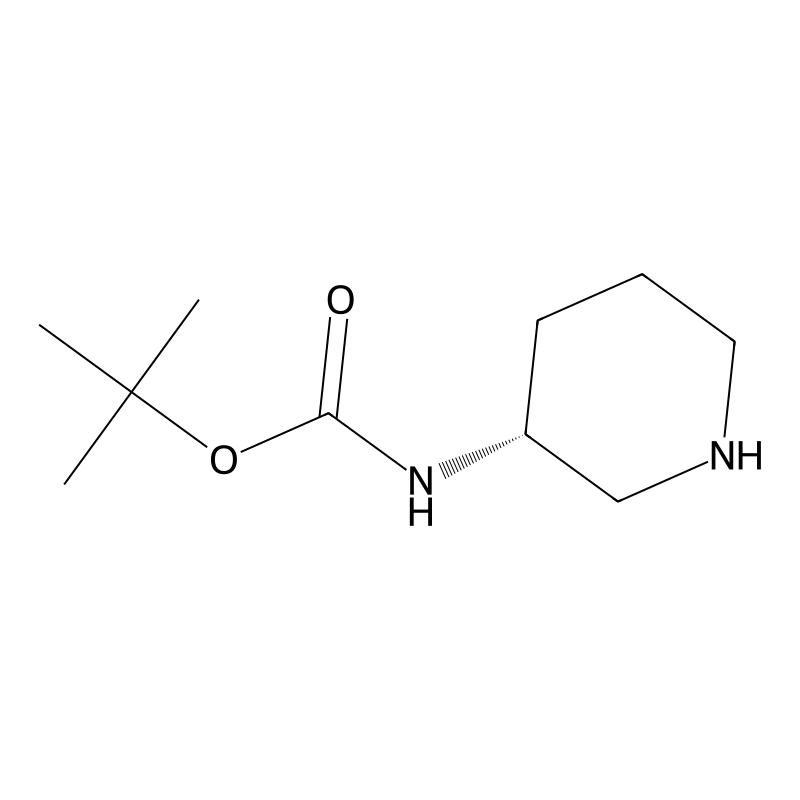(R)-3-Boc-aminopiperidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
(R)-3-Boc-aminopiperidine, also known by its chemical name tert-butyl (3R)-1-aminopiperidine-3-carboxylate, is an important organic compound with the molecular formula CHNO and a molecular weight of approximately 200.28 g/mol. This compound appears as a white crystalline powder with a melting point ranging from 121.0 to 125.0 °C and is soluble in organic solvents such as ethanol and methanol . It serves as a significant intermediate in the synthesis of various pharmaceutical agents, notably liraglutide and alogliptin benzoate, which are utilized in the treatment of type 2 diabetes .
- Amide Formation: Reacting with carboxylic acids to form amides.
- Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the corresponding amine.
- Coupling Reactions: It can be coupled with various electrophiles to form more complex molecules.
These reactions are essential for the development of more advanced pharmaceuticals and agrochemicals.
The biological activity of (R)-3-Boc-aminopiperidine is primarily linked to its role as an intermediate in the synthesis of bioactive compounds. For instance, derivatives of this compound have been shown to exhibit potent inhibition of dipeptidyl peptidase IV, an enzyme involved in glucose metabolism, making them relevant in diabetes treatment . Additionally, compounds derived from (R)-3-Boc-aminopiperidine have been investigated for their potential anti-inflammatory and anti-cancer properties.
The synthesis of (R)-3-Boc-aminopiperidine can be achieved through multiple routes:
- Starting from N-Cbz-3-piperidinecarboxylic acid:
- Alternative methods:
These methods highlight the versatility and accessibility of (R)-3-Boc-aminopiperidine in synthetic organic chemistry.
(R)-3-Boc-aminopiperidine is primarily used as:
- Pharmaceutical Intermediate: Essential for synthesizing diabetes medications like liraglutide and alogliptin benzoate.
- Organic Synthesis: Acts as a building block in the development of various organic compounds.
Its role in drug discovery and development underscores its significance in medicinal chemistry.
Studies on (R)-3-Boc-aminopiperidine often focus on its interactions with biological targets, particularly enzymes involved in metabolic pathways. For example, research has shown that derivatives can selectively inhibit dipeptidyl peptidase IV, influencing glucose regulation in diabetic models . Additionally, investigations into its binding affinities with other proteins may reveal further therapeutic potentials.
Similar Compounds: Comparison with Other Compounds
Several compounds share structural similarities with (R)-3-Boc-aminopiperidine. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Liraglutide | Peptide analog | Long-acting GLP-1 receptor agonist |
| Alogliptin | Dipeptidyl peptidase IV inhibitor | Selective DPP-IV inhibitor for diabetes treatment |
| Tert-butyl piperidine | Piperidine derivative | Used as a general intermediate in organic synthesis |
(R)-3-Boc-aminopiperidine stands out due to its specific role as an intermediate that facilitates the synthesis of these therapeutically important compounds while maintaining unique reactivity profiles that differentiate it from other similar piperidine derivatives.
XLogP3
Appearance
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (86.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (13.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (84.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Corrosive;Irritant;Environmental Hazard








